(S)-2-aminobut-3-en-1-ol hydrochloride

Vue d'ensemble

Description

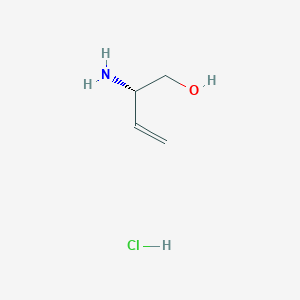

(S)-2-aminobut-3-en-1-ol hydrochloride is a chiral organic compound that contains an amino group, a hydroxyl group, and a double bond in its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-aminobut-3-en-1-ol.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is usually carried out in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-aminobut-3-en-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bond can be reduced to form a saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (S)-2-aminobut-3-en-1-one.

Reduction: Formation of (S)-2-aminobutan-1-ol.

Substitution: Formation of various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

(S)-2-Aminobut-3-en-1-ol hydrochloride serves as a building block in organic chemistry. Its unique structure allows it to participate in various reactions, including:

- Amination Reactions : It acts as a precursor for synthesizing more complex amines.

- C-H Functionalization : The compound has been utilized in C-H activation reactions, which are crucial for creating diverse organic molecules .

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly in the synthesis of drugs with therapeutic effects:

- Anticonvulsant Drugs : It has been used in the enantioselective synthesis of (S)-vigabatrin, an anticonvulsant medication . This highlights its importance in developing treatments for epilepsy.

Biochemical Studies

This compound is also significant in biochemical research:

- Cell Permeability Studies : Research indicates that incorporating non-natural amino acids like this compound can enhance cell permeability and potency of proteasome inhibitors . This application is vital for drug design aimed at cancer treatments.

Case Study 1: Synthesis of Anticonvulsants

A study demonstrated the use of (S)-2-amino-but-3-en-1-ol hydrochloride in synthesizing (S)-vigabatrin through a series of amination reactions. The process involved several steps, including the formation of key intermediates that ultimately led to the final product with high enantiomeric purity .

Case Study 2: C-H Functionalization

In another research project, this compound was employed as a substrate for C-H functionalization reactions using molecular flavin catalysts. The results showed improved yields and selectivity for desired products, showcasing its utility in modern synthetic chemistry .

Mécanisme D'action

The mechanism of action of (S)-2-aminobut-3-en-1-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity.

Pathways Involved: It may participate in metabolic pathways involving amino acid synthesis or degradation.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-aminobutan-1-ol: Similar structure but lacks the double bond.

(S)-2-aminobut-3-en-1-one: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Uniqueness

(S)-2-aminobut-3-en-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group along with a double bond, which allows it to participate in a wide range of chemical reactions and interactions.

Activité Biologique

(S)-2-aminobut-3-en-1-ol hydrochloride, with the molecular formula CHClNO and CAS number 219803-57-3, is a chiral compound notable for its biological activities and potential applications in medicinal chemistry. This compound features an amino group and an alcohol functional group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The biological activity of this compound is linked to its ability to interact with various molecular targets within cells. The presence of both amino and hydroxyl groups allows the compound to form hydrogen bonds with biological molecules, influencing their activity. Notably, studies suggest that this compound may act as an inhibitor for specific cytochrome P450 enzymes, including CYP2C9, CYP2D6, and CYP3A4. These enzymes are crucial for drug metabolism, and inhibition could lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered medications.

Enzyme Inhibition

Research indicates that this compound can inhibit cytochrome P450 enzymes:

| Enzyme | Role in Metabolism | Potential Implications |

|---|---|---|

| CYP2C9 | Metabolizes non-steroidal anti-inflammatory drugs (NSAIDs) | Increased toxicity of NSAIDs |

| CYP2D6 | Metabolizes antidepressants and opioids | Altered efficacy of antidepressants |

| CYP3A4 | Metabolizes a large variety of drugs | Significant drug interactions |

Further exploration is required to fully understand the implications of these interactions in clinical settings.

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling Modulation : The compound may affect cell signaling pathways by interacting with receptors or other signaling molecules.

- Gene Expression : It has been suggested that this compound can modulate gene expression related to metabolic processes.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is necessary to confirm these findings.

Pharmacological Research

A study investigating the pharmacological profile of this compound found that it exhibits selective inhibition against certain cancer cell lines. The compound was tested against various human cancer cell lines, showing promising results in reducing cell viability via apoptosis induction. The specific pathways involved are still under investigation but suggest a role in cancer therapeutics .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminobutanol | CHNO | Non-chiral; lacks double bond |

| (R)-2-Aminobut-3-en-1-ol | CHN | Enantiomer with opposite configuration |

| 3-Aminobutanol | CHNO | Different position of amino group |

The unique stereochemistry and functional groups present in this compound significantly influence its reactivity and biological activity compared to its non-chiral counterparts.

Propriétés

IUPAC Name |

(2S)-2-aminobut-3-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZNOXQUQANQJ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581068 | |

| Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219803-57-3 | |

| Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.